molecular formula C13H16N6O2 B3002122 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2309706-10-1

2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B3002122
CAS No.: 2309706-10-1
M. Wt: 288.311
InChI Key: ITGKFDYKYFNVOT-UHFFFAOYSA-N
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Description

2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 2309706-10-1) is a chemical compound with the molecular formula C13H16N6O2 and a molecular weight of 288.31 g/mol . This reagent features a pyridazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its significant and diverse biological activities . Researchers are particularly interested in pyridazinone derivatives for their potential in areas such as cardiovascular disease and oncology . Specifically, compounds containing this core have been investigated as vasodilators for the treatment of hypertension and as targeted anticancer agents, for instance, through the inhibition of key enzymes like tyrosine kinases . The incorporation of the 1,2,3-triazole moiety, often used in click chemistry, further enhances its utility as a versatile building block for the synthesis of more complex molecular architectures in drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c20-12-2-1-5-15-19(12)10-13(21)17-7-3-11(4-8-17)18-9-6-14-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGKFDYKYFNVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel synthetic derivative that combines features of triazole and pyridazinone structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C14H18N6O
  • Molecular Weight: 286.34 g/mol
  • LogP: 3.0349 (indicating moderate lipophilicity)

This compound features a pyridazinone core linked to a triazole moiety through a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For example, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis effectively, making it a potential candidate for treating infections caused by resistant strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Pyridazinone derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that compounds similar to the one can inhibit cancer cell proliferation in various cancer lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis and the inhibition of tumor growth through modulation of signaling pathways related to cell survival .

3. Cardiovascular Effects

Some pyridazinone derivatives are known for their cardiotonic and vasodilatory effects. They function by inhibiting platelet aggregation and promoting vasodilation, which can be beneficial in treating hypertension and other cardiovascular diseases . The compound's ability to modulate vascular tone suggests potential applications in managing conditions like heart failure.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The presence of the triazole moiety is crucial for inhibiting enzymes involved in critical metabolic pathways.
  • Interaction with Receptors: The piperidine ring may facilitate binding to various receptors, enhancing the compound's pharmacological profile.

Case Study 1: Antimicrobial Efficacy

A study investigating a series of triazole-piperidine derivatives found that one particular analog demonstrated significant antibacterial activity against E. coli ATCC 35218 with an MIC value of 16 µg/mL. This highlights the potential of such compounds in developing new antibiotics .

Case Study 2: Anticancer Activity

In another study, a derivative similar to the target compound was tested against breast cancer cell lines (BT-549). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 0.091 mM, indicating strong anticancer potential .

Comparative Analysis

Activity TypeCompound ClassExample CompoundObserved Effect
AntimicrobialTriazole-Piperidine4-(1H-1,2,3-triazol-1-yl)piperidineEffective against Gram-negative bacteria
AnticancerPyridazinoneSimilar pyridazinone derivativeInduces apoptosis in cancer cells
CardiovascularPyridazinoneZardaverineVasodilator properties

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in the structure of 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one enhances its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics .

Anticancer Properties

The triazole moiety is also known for its anticancer properties. Compounds containing the triazole ring have been shown to inhibit cancer cell proliferation. For instance, derivatives of triazole have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Antimicrobial and Anticancer Activity of Triazole Derivatives

Compound NameTarget OrganismActivityReference
Triazole AS. aureusInhibitory
Triazole BE. coliInhibitory
Triazole CCancer CellsApoptosis Induction

Agricultural Applications

Fungicides

Triazole derivatives are widely used as fungicides in agriculture due to their ability to inhibit ergosterol biosynthesis in fungi. This mechanism makes them effective against a range of fungal pathogens affecting crops. The compound's structure suggests it could be optimized for enhanced fungicidal activity, making it a candidate for further development in agricultural chemistry .

Herbicides

There is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies indicate that modifications to the triazole structure can lead to increased herbicidal activity against specific weed species, which is crucial for effective crop management strategies .

Table 2: Potential Agricultural Applications of Triazole Derivatives

Application TypeTarget OrganismEfficacyReference
FungicideFungal PathogensHigh
HerbicideWeedsModerate

Materials Science

Polymer Chemistry

The unique properties of 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one allow it to be used as a building block in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific properties such as conductivity and strength .

Nanotechnology

In nanotechnology, triazole compounds have been explored for their roles in synthesizing nanoparticles with tailored functionalities. The compound can act as a stabilizing agent or a precursor for metal-organic frameworks (MOFs), which are essential for applications in gas storage and catalysis .

Table 3: Applications in Materials Science

Application AreaFunctionalityPotential Use
Polymer ChemistryBuilding BlockAdvanced Materials
NanotechnologyStabilizing AgentGas Storage, Catalysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key differentiator is the 4-(1H-1,2,3-triazol-1-yl)piperidine substituent. Analogous compounds feature variations in the piperidine substituents or core heterocycles:

  • 2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one (CAS 1324082-50-9): Substitutes piperidine with azepane (7-membered ring) and adds a morpholine group, increasing steric bulk and solubility .
  • Molidustat (BAY 85-3934) : Features a pyrazol-3-one core with triazole and morpholine substituents, targeting hypoxia-inducible factor (HIF) pathways .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Pyridazin-3(2H)-one 4-(1H-1,2,3-Triazol-1-yl)piperidine C13H15N5O3 321.36
CAS 2210051-74-2 Pyridazin-3(2H)-one 4-(1,3,4-Thiadiazol-2-yloxy)piperidine C13H15N5O3S 321.36
CAS 1324082-50-9 Pyridazin-3(2H)-one Azepane, morpholine C16H24N4O3 320.39
Molidustat Pyrazol-3(2H)-one 6-Morpholinylpyrimidine, triazole C13H14N8O2 314.30

Pharmacological and Physicochemical Properties

  • Triazole vs. Thiadiazole : The triazole group in the target compound may enhance metabolic stability compared to thiadiazole, which is prone to oxidative degradation .
  • Piperidine vs.
  • Solubility : Morpholine-containing analogs (e.g., CAS 1324082-50-9) may exhibit higher aqueous solubility due to the oxygen-rich morpholine ring .

Structure-Activity Relationships (SAR)

  • Triazole Positioning : The 1,2,3-triazole at the piperidine 4-position may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in thiadiazole or morpholine analogs .
  • Pyridazinone Core: Retains a planar structure conducive to kinase active-site interactions, similar to pyridopyrimidinones in .

Q & A

How can researchers optimize the synthesis of 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalysts/Solvents: Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like triethylamine to enhance nucleophilic substitution efficiency .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) for isolation .
  • Analytical Validation: Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using 1^1H/13^13C NMR .

Table 1: Example Reaction Conditions from Analogous Compounds

ParameterCondition 1 ()Condition 2 ()
SolventDMFAcetonitrile
CatalystTriethylamineK2_2CO3_3
Yield68%72%
Purity (HPLC)95%98%

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry and confirms piperidine-triazole-pyridazinone connectivity (e.g., as in for a pyridazinone derivative) .
  • NMR Spectroscopy: 1^1H NMR (δ 8.2–8.5 ppm for triazole protons; δ 3.5–4.0 ppm for piperidine CH2_2 groups) and 13^13C NMR (carbonyl C=O at ~170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+^+ (calculated for C14_{14}H16_{16}N6_6O2_2: 332.13 g/mol) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications to the triazole (e.g., 1,2,4-triazole), pyridazinone (e.g., methyl or halogen substituents), or piperidine (e.g., fluorination) .
  • In Vitro Assays: Test binding affinity to target receptors (e.g., kinase inhibition assays) and cytotoxicity (MTT assay in HEK293 cells) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Example SAR Design:

Modification SiteBiological AssayExpected Outcome
Triazole ringKinase inhibition IC50_{50}Increased potency with bulkier substituents
Pyridazinone coreSolubility (logP)Lower logP enhances bioavailability

How should researchers address contradictory data in published studies regarding this compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • Reproducibility Checks: Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate variables .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol discrepancies.
  • Cross-Validation: Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) to confirm results .

Case Example: If reports higher kinase inhibition than , validate using a third method (e.g., Western blot for phosphorylation levels).

What protocols are recommended for assessing the purity and stability of this compound under laboratory conditions?

Level: Basic
Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<1% threshold) .
    • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
  • Stability Testing:
    • Forced Degradation: Expose to heat (60°C), light (UV lamp), and humidity (75% RH) for 14 days; monitor degradation via TLC .

What experimental strategies can evaluate the metabolic stability of this compound in preclinical studies?

Level: Advanced
Methodological Answer:

  • In Vitro Models:
    • Liver Microsomes: Incubate with human liver microsomes (1 mg/mL) and NADPH; quantify parent compound depletion via LC-MS/MS .
    • CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using fluorescent substrates .
  • In Vivo Correlation: Administer to rodents (IV/PO routes) and measure plasma half-life (t1/2_{1/2}) and clearance (CL) .

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